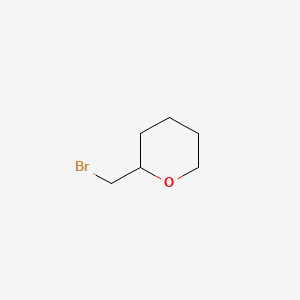

2-(Bromomethyl)tetrahydro-2H-pyran

Description

Contextualization within Tetrahydropyran (B127337) Chemistry

The tetrahydropyran (THP) ring, also known by its IUPAC name oxane, is a prevalent structural motif in a multitude of biologically important natural products, including neurotoxins and antibiotics. wikipedia.orgresearchgate.net The THP skeleton is considered a valuable object of study in organic synthesis due to the interesting biological and pharmaceutical properties exhibited by its derivatives, which include antimicrobial, antifungal, antitumor, and antiviral activities. researchgate.net

In medicinal chemistry, the THP ring is often used as a bioisostere for a cyclohexane (B81311) ring. pharmablock.com Its inclusion can improve a drug's absorption, distribution, metabolism, and excretion (ADME) profiles due to its increased polarity and ability to act as a hydrogen bond acceptor via the ring oxygen. pharmablock.com The THP structure is a core component of pyranose sugars like glucose and is also used in the form of the 2-tetrahydropyranyl group as a common protecting group for alcohols in multi-step organic syntheses. wikipedia.org

Overview of Academic Research Trajectories involving 2-(Bromomethyl)tetrahydro-2H-pyran

Academic research has primarily focused on the synthesis and application of this compound as a versatile synthetic intermediate. ontosight.ai Various methods for its synthesis have been developed. ontosight.ai One common approach involves the reaction of (6-propyltetrahydro-2H-pyran-3-yl)methanol with carbon tetrabromide and triphenylphosphine (B44618) to yield the bromomethyl derivative. google.com

Investigations have explored its reactivity in various coupling reactions. For instance, the cross-coupling reaction of this compound with potassium heteroaryltrifluoroborates has been studied. sigmaaldrich.com Research has also demonstrated its use in etherification reactions, where it reacts with phenols in the presence of a base like potassium carbonate to form more complex ether-linked structures. google.com These studies are crucial for developing methods to construct the complex molecular architectures found in pharmaceuticals and liquid crystals. google.com

Role as a Synthetic Intermediate in Advanced Organic Synthesis

The primary role of this compound is that of a synthetic intermediate or building block. ontosight.aichemicalbook.com The presence of the bromomethyl group provides a reactive site for nucleophilic substitution reactions, allowing for the facile introduction of the tetrahydropyran moiety into a larger molecule. The bromine atom is a good leaving group, making the adjacent carbon atom susceptible to attack by a wide range of nucleophiles.

This reactivity is harnessed in the synthesis of diverse and complex molecules, including pharmaceuticals, agrochemicals, and natural products. ontosight.aichemicalbook.com For example, it is used in the multi-step synthesis of certain liquid crystal compounds, where the tetrahydropyran ring is a key structural component. google.com In one patented method, 5-(bromomethyl)-2-propyltetrahydro-2H-pyran was reacted with 4-ethoxy-2,3-difluorophenol (B141254) to produce a liquid crystal compound, demonstrating its industrial applicability. google.com Its utility as a starting material enables the synthesis of various bioactive molecules, contributing to the development of new chemical entities. chemicalbook.com

Structure

3D Structure

Properties

IUPAC Name |

2-(bromomethyl)oxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BrO/c7-5-6-3-1-2-4-8-6/h6H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHNWCBOXPOLLIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4022286 | |

| Record name | 2-(Bromomethyl)tetrahydro-2H-pyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34723-82-5 | |

| Record name | 2-(Bromomethyl)tetrahydro-2H-pyran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034723825 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 34723-82-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167066 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Bromomethyl)tetrahydro-2H-pyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Bromomethyl)tetrahydro-2H-pyran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(BROMOMETHYL)TETRAHYDRO-2H-PYRAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9BYT763GMT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis Methodologies for 2 Bromomethyl Tetrahydro 2h Pyran and Its Isomers

Direct Bromination Approaches

Direct bromination methods typically start with a substituted tetrahydropyran (B127337), such as 2-methyltetrahydro-2H-pyran, and introduce the bromine atom onto the methyl group.

Radical bromination is a common method for introducing a bromine atom at an aliphatic position. libretexts.org The Wohl-Ziegler reaction, a classic example of this transformation, utilizes N-Bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, and is typically carried out in a non-polar solvent like carbon tetrachloride (CCl₄) under reflux or with light irradiation. wikipedia.orgmasterorganicchemistry.com

The reaction proceeds via a free-radical chain mechanism. youtube.comyoutube.com The initiator generates a small number of bromine radicals from NBS. These radicals then abstract a hydrogen atom from the methyl group of 2-methyltetrahydro-2H-pyran. This abstraction is favored at the position adjacent to the ring oxygen, which can stabilize the resulting radical. The carbon-centered radical then reacts with a molecule of Br₂ (present in low concentration from the reaction of NBS with trace HBr) to form the desired 2-(bromomethyl)tetrahydro-2H-pyran and a new bromine radical, which continues the chain. masterorganicchemistry.comyoutube.com The selectivity of bromination is significantly higher than chlorination, favoring the substitution of the most stable radical intermediate. youtube.com

Table 1: Typical Conditions for Radical Bromination

| Substrate | Brominating Agent | Initiator | Solvent | Conditions | Key Feature |

|---|---|---|---|---|---|

| 2-Methyltetrahydro-2H-pyran | N-Bromosuccinimide (NBS) | AIBN or Benzoyl Peroxide | Carbon Tetrachloride (CCl₄) | Reflux or light irradiation | Provides a low concentration of Br₂ to favor substitution over addition. masterorganicchemistry.com |

An alternative to radical bromination is the conversion of a primary alcohol, such as (tetrahydro-2H-pyran-2-yl)methanol, to the corresponding bromide. The Appel reaction is a well-established method for this transformation, employing a combination of a halomethane (like CBr₄) and triphenylphosphine (B44618) (PPh₃). A variation of this involves using N-Bromosuccinimide in conjunction with triphenylphosphine.

In this process, the triphenylphosphine attacks the electrophilic bromine of NBS to form a bromophosphonium bromide salt. The alcohol oxygen then acts as a nucleophile, attacking the phosphonium (B103445) ion and displacing a bromide ion. The resulting intermediate is then attacked by the bromide ion at the carbon atom bearing the hydroxyl group, leading to the formation of this compound, triphenylphosphine oxide, and succinimide. This method is generally mild and effective for converting primary and secondary alcohols to alkyl bromides.

Ring-Forming Reactions yielding Bromomethyltetrahydropyrans

These strategies construct the tetrahydropyran ring from acyclic precursors, offering high control over stereochemistry.

The formation of the tetrahydropyran ring can be achieved through various intramolecular cyclization reactions. wikipedia.orgtcnj.edu These methods often provide excellent stereocontrol.

One such strategy is the Prins cyclization, which involves the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde. organic-chemistry.org To synthesize a 2-substituted tetrahydropyran, a variation of this reaction can be employed. For instance, a cascade intramolecular Prins/Friedel-Crafts cyclization has been developed to create substituted tetralin systems, which demonstrates the principle of forming a ring via an oxocarbenium ion intermediate that is then trapped. beilstein-journals.org A related approach involves the intramolecular Sakurai cyclization, a tandem ene-reaction/cyclization sequence that can be used to synthesize highly substituted tetrahydropyran derivatives with controlled stereochemistry. acs.org

Table 2: Intramolecular Cyclization Strategies for Tetrahydropyran Synthesis

| Reaction Type | Key Intermediates | Catalyst/Reagent | Key Feature |

|---|---|---|---|

| Prins Cyclization | Oxocarbenium ion | Brønsted or Lewis Acid | Forms C-C and C-O bonds in one step. organic-chemistry.org |

| Intramolecular Hydroalkoxylation | Alkene, Alcohol | Metal Catalyst (e.g., Au(I), Pt(II), Co) | Direct addition of an O-H bond across a C=C bond. organic-chemistry.org |

| Tandem Ene/Sakurai Cyclization | Allylsilane, Aldehyde | Lewis Acid | Allows for the synthesis of highly substituted THPs with high stereocontrol. acs.org |

The intramolecular ring-opening of epoxides by a tethered nucleophile is a powerful and widely used method for constructing cyclic ethers, including tetrahydropyrans. nih.govrsc.org This approach is particularly valuable in natural product synthesis. core.ac.uk

To form a this compound, a suitable acyclic precursor, such as an epoxy alcohol containing a bromine atom or a group that can be converted to a bromo group, is required. The cyclization proceeds via an endo- or exo-tet ring closure, with the regioselectivity often governed by Baldwin's rules and the specific reaction conditions. core.ac.uk For example, treatment of a bromo oxirane with a silver salt was shown to selectively yield a tetrahydropyran derivative through ring expansion. rsc.org In another strategy, Mori and co-workers utilized sulfonyl-substituted epoxides where the sulfonyl group destabilizes the transition state for the undesired 5-exo opening, thereby favoring the 6-endo cyclization to form the tetrahydropyran ring. core.ac.uk

Green Chemistry Principles in Synthesis

Efforts to develop more environmentally benign synthetic routes have impacted the synthesis of tetrahydropyran and its derivatives. mdpi.com One major focus is the use of starting materials derived from renewable biomass. For example, tetrahydropyran (THP) itself can be produced with high selectivity and yield from furfural, a biomass-derived platform chemical. rsc.org The synthesis involves the hydrogenation of 3,4-dihydropyran (DHP), which is obtained from tetrahydrofurfuryl alcohol (THFA), another biorenewable resource. rsc.orgresearchgate.net

Furthermore, greener alternatives to hazardous reagents are being developed. For instance, traditional brominations often use toxic elemental bromine or reagents like NBS, which can generate halogenated waste. Research has explored the use of oxone-halide systems as greener alternatives for halogenation reactions, which can reduce the reliance on more toxic reagents. researchgate.net The use of water as a solvent and the development of recyclable catalysts are also key aspects of green chemistry being applied in the synthesis of heterocyclic compounds. organic-chemistry.orgmdpi.com

Solvent-Free or Environmentally Benign Conditions

The quest for greener chemical processes has led to the exploration of solvent-free and environmentally benign reaction conditions for the synthesis of pyran derivatives. These methods aim to reduce or eliminate the use of hazardous organic solvents, thereby minimizing waste and environmental impact.

One promising approach is the use of microwave-assisted synthesis . For various 2H-pyran derivatives, microwave irradiation has been shown to facilitate domino Knoevenagel/6π electrocyclization reactions under solvent- and catalyst-free conditions. This technique often leads to high yields in significantly shorter reaction times compared to conventional heating methods. While a specific protocol for this compound using this method is not extensively documented, the general success with related pyran structures suggests its potential applicability.

Another green approach is mechanochemical synthesis using ball milling. This solvent-free technique has been successfully applied to the three-component synthesis of 4H-pyran derivatives. In these reactions, a mixture of an aldehyde, malononitrile, and a 1,3-dicarbonyl compound are ground together with a heterogeneous catalyst, yielding the desired product in good to excellent yields. The adaptation of this method for tetrahydropyran synthesis could offer a significant green advantage.

Water, as a benign solvent, has also been explored for the synthesis of pyran derivatives. Water-mediated organic synthesis is an attractive approach, and catalyst-free methods for producing various pyrone compounds in aqueous media have been reported, highlighting the potential for environmentally friendly production pathways. utexas.edu

The Prins reaction , a powerful tool for constructing tetrahydropyran rings, can also be adapted to greener conditions. uva.es The use of heterogeneous catalysts, which can be easily separated and recycled, in aqueous media or under solvent-free conditions aligns with the principles of green chemistry. For instance, the Prins cyclization of homoallylic alcohols and aldehydes has been effectively carried out using solid acid catalysts like Amberlyst® 15. researchgate.net

Table 1: Examples of Environmentally Benign Synthesis Conditions for Pyran Derivatives

| Product Type | Method | Conditions | Catalyst | Yield | Reference |

| Annulated 2H-pyrans | Microwave-assisted electrocyclization | 120 °C, 12 min, solvent/catalyst-free | None | Good | nih.gov |

| 4H-pyrans | Ball-milling | Solvent-free, ambient temperature | Cu2(NH2-BDC)2(DABCO) | Good-Excellent | researchgate.net |

| Fused Pyran Derivatives | Microwave-assisted reaction | Basic conditions | NaOH | High | orgsyn.org |

| Tetrahydropyrans | Prins Cyclization | Acetonitrile (B52724) or solvent-free | Heterogeneous catalysts (e.g., zeolites) | Variable | oakwoodchemical.com |

This table presents data for related pyran derivatives to illustrate the potential of these green methodologies.

Catalytic Methods for Enhanced Atom Economy

Atom economy is a cornerstone of green chemistry, aiming to maximize the incorporation of all materials used in the synthesis into the final product. Catalytic methods are instrumental in achieving high atom economy by enabling reactions with fewer steps and byproducts.

The Prins reaction is a prime example of an atom-economical route to tetrahydropyrans. This acid-catalyzed reaction combines a homoallylic alcohol with an aldehyde to form the tetrahydropyran ring in a single, convergent step. utexas.edu The use of heterogeneous catalysts such as zeolites (e.g., Hβ zeolite), montmorillonite (B579905) clays, and mesoporous materials like Ce-MCM-41 has been investigated for the Prins cyclization. oakwoodchemical.comresearchgate.net These solid acid catalysts offer advantages in terms of reusability, reduced waste, and simplified purification processes compared to homogeneous catalysts. For example, zeolites have been successfully used in the solvent-free synthesis of quinoline (B57606) derivatives, demonstrating their potential in clean catalytic cyclizations. mpg.de

Lewis acids such as iron(III) halides have also been employed as catalysts for the Prins reaction, often under mild conditions. researchgate.net The development of enantioselective versions of the Prins reaction, using chiral catalysts, further enhances the sophistication and utility of this method for producing specific stereoisomers. researchgate.net

For the synthesis of this compound specifically, a common laboratory method involves the reaction of tetrahydro-2H-pyran with bromine in the presence of a catalyst. researchgate.net While this is a direct approach, optimizing the catalyst to improve yield and reduce byproducts is crucial for enhancing atom economy.

Table 2: Catalysts Used in the Synthesis of Tetrahydropyran Derivatives

| Catalyst Type | Specific Catalyst Example | Reaction Type | Key Advantages | Reference |

| Heterogeneous Solid Acid | Zeolites (e.g., Hβ), Amberlyst-15 | Prins Cyclization | Reusability, reduced waste, easy separation | oakwoodchemical.comresearchgate.net |

| Heterogeneous Mesoporous | Ce-MCM-41 | Prins Cyclization | High selectivity | oakwoodchemical.com |

| Homogeneous Lewis Acid | Iron(III) Halides, BiCl3 | Prins Cyclization | Mild reaction conditions, high diastereoselectivity | researchgate.netnih.gov |

| Organocatalyst | p-Toluenesulfonic acid | Etherification | Effective for specific transformations | researchgate.net |

This table highlights various catalytic systems that could be adapted for the atom-economical synthesis of this compound.

Scalability and Industrial Production Considerations

The transition from a laboratory-scale synthesis to industrial production presents a unique set of challenges. For this compound and related compounds, key considerations include process safety, reaction efficiency, cost-effectiveness, and waste management.

A case study on the scale-up of the synthesis of the closely related compound, 2-(2-bromoethoxy)tetrahydro-2H-pyran, from bromoethanol and 3,4-dihydropyran, provides valuable insights. researchgate.net The initial laboratory method, which used p-toluenesulfonic acid as a catalyst in dichloromethane (B109758), was found to have several drawbacks for large-scale production, including a long reaction time, the use of a hazardous solvent, and a highly exothermic reaction that posed safety risks. researchgate.net

Process optimization for scale-up focused on several key areas:

Solvent Replacement: Eliminating the use of dichloromethane in favor of a greener or solvent-free process.

Thermal Safety: The reaction is highly exothermic, necessitating careful control of the addition rate of reagents and efficient heat dissipation to prevent thermal runaway. The maximum temperature of the synthesis reaction (MTSR) and the adiabatic temperature rise (ΔTad) are critical parameters to manage.

Patents for the industrial production of tetrahydropyran derivatives often emphasize methods that favor the formation of the thermodynamically more stable trans isomer. google.com The choice of catalysts and reaction conditions can be tailored to improve the diastereoselectivity of the reaction, which is crucial for applications where a specific isomer is required. google.com Furthermore, the development of production methods that allow for the purification of intermediates and the final product through crystallization rather than chromatography is highly desirable for large-scale operations, as it significantly reduces solvent consumption and cost.

Table 3: Comparison of Laboratory vs. Scaled-Up Synthesis of a Tetrahydropyran Analogue

| Parameter | Laboratory Method (Original) | Optimized Scale-Up Process |

| Catalyst | p-Toluenesulfonic acid | None |

| Solvent | Dichloromethane | None (or a greener alternative) |

| Reaction Time | ~18 hours | 4-5 hours |

| Temperature Control | Cooling bath | Precise control of reagent addition to manage exotherm |

| Work-up | Aqueous washes, extraction | Simple quenching, direct use of the product |

| Productivity | Low (e.g., 5% p/v) | Significantly increased |

| Waste | High volume of aqueous and organic waste | Minimized waste streams |

Based on data for the synthesis of 2-(2-bromoethoxy)tetrahydro-2H-pyran, illustrating common industrial optimization goals. researchgate.net

Chemical Reactivity and Mechanistic Investigations of 2 Bromomethyl Tetrahydro 2h Pyran

Nucleophilic Substitution Reactions

The primary mode of reactivity for 2-(bromomethyl)tetrahydro-2H-pyran involves nucleophilic substitution at the methylene carbon bearing the bromine atom. The electron-withdrawing inductive effect of the adjacent oxygen atom in the tetrahydropyran (B127337) ring enhances the electrophilicity of this carbon, making it a prime target for a wide range of nucleophiles.

Substitution with Amine Nucleophiles (e.g., Aniline, Imidazole)

Amine nucleophiles readily displace the bromide ion from this compound to form the corresponding N-alkylated products. These reactions typically proceed via an SN2 mechanism, involving a backside attack of the amine's lone pair of electrons on the electrophilic carbon.

In a representative reaction, the substitution of this compound with an amine can be generalized as follows:

| Reactant 1 | Reactant 2 | Product |

| This compound | Amine (e.g., Aniline, Imidazole) | N-((Tetrahydro-2H-pyran-2-yl)methyl)amine |

While specific experimental data for the reaction of this compound with aniline is not extensively detailed in the reviewed literature, the general principles of nucleophilic substitution of alkyl halides by anilines are well-established. The reaction would be expected to proceed under standard conditions for N-alkylation, likely involving a base to neutralize the hydrobromic acid byproduct.

The reaction with imidazole (B134444), a heterocyclic amine, is of significant interest in medicinal chemistry for the synthesis of compounds with potential biological activity. The nucleophilic nitrogen of the imidazole ring attacks the electrophilic carbon of the bromomethyl group, leading to the formation of a C-N bond. Computational studies on the nucleophilic substitution reaction of imidazole with 2-bromo-1-arylethanone derivatives provide theoretical support for the feasibility of such reactions, highlighting the favorable energetics of the SN2 pathway.

Reaction with Alcohol and Thiol Nucleophiles

Alcohols and thiols, acting as oxygen and sulfur nucleophiles respectively, can also participate in substitution reactions with this compound. These reactions lead to the formation of ethers and thioethers, respectively.

The general scheme for these reactions is as follows:

| Nucleophile | Product |

| Alcohol (R-OH) | 2-(Alkoxymethyl)tetrahydro-2H-pyran |

| Thiol (R-SH) | 2-((Alkylthio)methyl)tetrahydro-2H-pyran |

The reactivity of thiols and their corresponding thiolates as nucleophiles is well-documented. Thiolates, being softer and generally more powerful nucleophiles than their alcohol counterparts, are expected to react readily with this compound. The reaction would likely proceed under basic conditions to deprotonate the thiol, forming the more nucleophilic thiolate anion.

Elimination Reactions to form Unsaturated Tetrahydropyran Derivatives

Under appropriate basic conditions, this compound can undergo elimination reactions to yield unsaturated tetrahydropyran derivatives. The most probable product of such a reaction is 2-methylenetetrahydro-2H-pyran, formed through a dehydrobromination process. This reaction typically follows an E2 mechanism, where a strong, sterically hindered base abstracts a proton from the carbon adjacent to the bromomethyl group, concurrently with the departure of the bromide leaving group.

The choice of base and reaction conditions is crucial in directing the reaction towards elimination rather than substitution. Strong, non-nucleophilic bases such as potassium tert-butoxide are commonly employed to favor the E2 pathway.

Cross-Coupling Reactions

The carbon-bromine bond in this compound allows for its participation in various transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds.

Palladium-Catalyzed Coupling Reactions

Palladium catalysts are widely used to facilitate the coupling of alkyl halides with a variety of organometallic reagents. While specific examples detailing the palladium-catalyzed coupling of this compound are not extensively reported, the general principles of Suzuki and Negishi couplings with alkyl bromides are well-established and applicable.

In a hypothetical Suzuki coupling, this compound could be reacted with an organoboron compound, such as an arylboronic acid, in the presence of a palladium catalyst and a base to form a C(sp³)–C(sp²) bond.

Similarly, a Negishi coupling would involve the reaction of this compound with an organozinc reagent, catalyzed by a palladium complex. The Negishi coupling is known for its high functional group tolerance and its ability to form C(sp³)–C(sp²) and C(sp³)–C(sp³) bonds.

Nickel-Catalyzed Cross-Coupling with Organometallic Reagents (e.g., Potassium Heteroaryltrifluoroborates)

Nickel catalysis has emerged as a powerful tool for the cross-coupling of alkyl halides, including this compound. A notable example is the nickel-catalyzed Suzuki-Miyaura cross-coupling with potassium heteroaryltrifluoroborates. This reaction provides an efficient route to synthesize 2-(heteroarylmethyl)tetrahydro-2H-pyrans.

A study demonstrated the successful coupling of this compound with various potassium heteroaryltrifluoroborates using a nickel(II) bromide-diglyme complex as the catalyst and bathophenanthroline as the ligand. The reaction proceeds in good to excellent yields and tolerates a range of functional groups on the heteroaryl partner.

Table 1: Nickel-Catalyzed Cross-Coupling of this compound with Potassium Heteroaryltrifluoroborates

| Entry | Heteroaryltrifluoroborate | Product | Yield (%) |

| 1 | Potassium 2-pyridyltrifluoroborate | 2-((Pyridin-2-yl)methyl)tetrahydro-2H-pyran | 85 |

| 2 | Potassium 3-pyridyltrifluoroborate | 2-((Pyridin-3-yl)methyl)tetrahydro-2H-pyran | 78 |

| 3 | Potassium 4-pyridyltrifluoroborate | 2-((Pyridin-4-yl)methyl)tetrahydro-2H-pyran | 82 |

| 4 | Potassium 2-thienyltrifluoroborate | 2-((Thiophen-2-yl)methyl)tetrahydro-2H-pyran | 91 |

| 5 | Potassium 3-thienyltrifluoroborate | 2-((Thiophen-3-yl)methyl)tetrahydro-2H-pyran | 88 |

| 6 | Potassium 2-furyltrifluoroborate | 2-((Furan-2-yl)methyl)tetrahydro-2H-pyran | 75 |

The mechanistic pathway for this nickel-catalyzed coupling is believed to involve an oxidative addition of the alkyl bromide to a Ni(0) species, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to afford the coupled product and regenerate the Ni(0) catalyst.

Copper-Catalyzed Transformations

Copper-catalyzed cross-coupling reactions represent a powerful tool in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. While specific studies detailing the copper-catalyzed transformations of this compound are not extensively documented in publicly available research, its reactivity can be inferred from the well-established behavior of primary alkyl bromides in similar reactions. These transformations are valued for their cost-effectiveness and unique reactivity compared to palladium-catalyzed systems acs.orgnih.govchemrxiv.org.

The primary C-Br bond in this compound is susceptible to coupling with a variety of nucleophiles under copper catalysis. These reactions typically proceed via a mechanism that can involve oxidative addition of the alkyl halide to a low-valent copper species, followed by reductive elimination. However, radical pathways are also increasingly recognized, particularly in photoredox/copper dual catalytic systems acs.org.

Table 1: Plausible Copper-Catalyzed Cross-Coupling Reactions of this compound

| Nucleophile | Product | Catalyst System (Representative) | Reaction Type |

| R-MgX (Grignard Reagent) | 2-(Alkyl-methyl)tetrahydro-2H-pyran | CuI / TMEDA / LiOMe | Alkylation organic-chemistry.org |

| Ar-B(OH)2 (Arylboronic Acid) | 2-(Aryl-methyl)tetrahydro-2H-pyran | Cu(OAc)2 / Ligand | Arylation |

| R-NH2 (Amine) | 2-(Aminomethyl)tetrahydro-2H-pyran | CuI / Ligand / Base | Amination |

| R-OH (Alcohol/Phenol) | 2-(Alkoxymethyl)tetrahydro-2H-pyran | CuCl2 / Base | Etherification rsc.org |

| R-C≡CH (Terminal Alkyne) | 2-(Alkynylmethyl)tetrahydro-2H-pyran | CuI / Base | Sonogashira-type Coupling nih.gov |

This table presents hypothetical reactions based on established copper-catalyzed cross-coupling methodologies for alkyl halides.

The choice of ligand, base, and solvent is crucial for the success of these transformations, influencing reaction efficiency and selectivity. For instance, the use of ligands like TMEDA (tetramethylethylenediamine) has been shown to be critical in the copper-catalyzed cross-coupling of secondary alkyl halides with Grignard reagents, proceeding via an SN2 mechanism with inversion of configuration organic-chemistry.org. Similar principles would apply to the reactions of this compound.

Complexation Reactions with Metal Centers (e.g., Pd(II), Pt(II), Hg(II), Ru(II), Cu(I))

The tetrahydropyran moiety in this compound possesses a lone pair of electrons on the oxygen atom, allowing it to act as a potential ligand for various metal centers. The coordination chemistry of ethers with transition metals is well-established, although they are generally considered weak ligands. The formation of stable complexes often depends on the nature of the metal ion, the steric environment, and the presence of other supporting ligands.

Palladium(II) and Platinum(II): Palladium(II) and platinum(II) complexes typically exhibit square-planar geometry. While the ether oxygen of the tetrahydropyran ring can coordinate to these metal centers, the resulting bond is generally weak. The formation of stable complexes would likely be facilitated by the chelate effect, where the bromomethyl group is first functionalized with a stronger donor atom (e.g., nitrogen or phosphorus) to create a bidentate ligand. For instance, substitution of the bromide with a pyridine or phosphine moiety would create a C-N or C-P chelating ligand that could form a stable complex with Pd(II) or Pt(II) nih.govnih.govmdpi.com.

Mercury(II): Mercury(II) is known to have a high affinity for oxygen donors and has been used to mediate cyclization reactions involving ethers nih.govresearchgate.netsemanticscholar.org. It is plausible that this compound could form adducts with Hg(II) salts, such as HgCl2 or Hg(OAc)2, through coordination of the ether oxygen. These interactions may be relevant in the context of mercury-mediated reactions or as a means of characterizing the compound bris.ac.ukmdpi.com.

Copper(I): Copper(I) has a known affinity for thioether ligands, and by extension, can also coordinate to ethers nih.gov. The interaction of this compound with Cu(I) is particularly relevant in the context of copper-catalyzed reactions, where coordination of the substrate to the metal center is a key step in the catalytic cycle. Stable Cu(I) complexes with ether ligands are known, although the bonding is typically weaker than with softer donor atoms like sulfur or phosphorus libretexts.org.

Table 2: Potential Coordination Modes of this compound with Metal Centers

| Metal Center | Potential Coordination Site(s) | Expected Geometry (Common) | Notes |

| Pd(II) | Ether Oxygen (weak), or via modified side chain (stronger) | Square Planar | Stable complexes likely require chelation with a functionalized side chain. |

| Pt(II) | Ether Oxygen (weak), or via modified side chain (stronger) | Square Planar | Similar to Pd(II), chelation enhances stability nih.govacs.orgacs.org. |

| Hg(II) | Ether Oxygen | Linear or Tetrahedral | Known to interact with ethers, potentially leading to adduct formation or reaction nih.govresearchgate.netsemanticscholar.org. |

| Ru(II) | Ether Oxygen | Octahedral | Coordination as part of a larger, stable complex with other ligands is plausible acs.orgnih.govresearchgate.net. |

| Cu(I) | Ether Oxygen | Tetrahedral | Relevant for catalytic transformations involving this substrate nih.govlibretexts.org. |

Ring-Opening and Rearrangement Reactions of the Tetrahydropyran Core

The tetrahydropyran ring is a saturated heterocyclic ether and is generally considered to be chemically stable, lacking the ring strain that makes smaller cyclic ethers like epoxides more susceptible to ring-opening reactions. However, under forcing conditions, the C-O bonds can be cleaved.

The acid-catalyzed cleavage of acyclic and cyclic ethers is a well-known reaction, typically requiring strong acids such as HI or HBr wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.com. The mechanism involves protonation of the ether oxygen to form a good leaving group (an alcohol), followed by nucleophilic attack by the conjugate base of the acid (e.g., I⁻ or Br⁻).

For this compound, the reaction would be initiated by protonation of the ring oxygen. This would be followed by an SN1 or SN2 type attack by a nucleophile. Due to the secondary nature of the carbon atoms in the ring, an SN2 pathway is more likely, leading to the formation of a halo-alcohol. It is important to distinguish this from the acid-catalyzed cleavage of tetrahydropyranyl (THP) ethers, which are acetals and are much more labile to acid due to the formation of a resonance-stabilized oxocarbenium ion intermediate youtube.com. The simple ether linkage in the tetrahydropyran ring of the title compound makes it significantly more resistant to acid cleavage.

Base-mediated cleavage of ethers is generally disfavored because the leaving group would be an alkoxide, which is a strong base. Such reactions are typically only feasible for strained rings like epoxides. For the tetrahydropyran ring of this compound, simple base-mediated ring-opening is not a facile process.

However, strong bases could potentially induce elimination reactions if a suitable proton is available. In the case of this compound, a strong, non-nucleophilic base might promote an E2 elimination by abstracting a proton from the carbon adjacent to the bromomethyl group, leading to an exocyclic double bond, although this would not result in ring opening masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.comlibretexts.org. Ring opening via a base-mediated pathway would require exceptionally harsh conditions and is not a commonly observed reaction for simple tetrahydropyrans.

Intramolecular rearrangements of the tetrahydropyran core are not common due to the stability of the ring. Rearrangements in organic chemistry are often driven by the formation of a more stable intermediate or product, such as a more substituted carbocation or a thermodynamically favored ring system. In the absence of functionality that can promote such rearrangements (e.g., through the formation of bridged intermediates or participation of neighboring groups), the tetrahydropyran ring in this compound is expected to be conformationally flexible but structurally robust. Any observed rearrangements would likely involve the bromomethyl side chain rather than the core ring structure under typical reaction conditions.

Stereochemical Aspects in the Synthesis and Reactivity of Bromomethyltetrahydropyrans

Diastereoselective Synthesis of Tetrahydropyran (B127337) Systems

The controlled synthesis of specific diastereomers of substituted tetrahydropyrans is a significant focus in organic chemistry, largely because the tetrahydropyran structure is a common feature in many natural products.

A primary method for achieving diastereoselectivity is through the Prins cyclization , a reaction that combines a homoallylic alcohol with an aldehyde. nih.govbeilstein-journals.org The stereochemical outcome of this reaction can be guided by the choice of catalyst and reaction conditions, often leading to the preferential formation of one diastereomer. For instance, a variation of the Prins cyclization using 3-chlorohomoallylic alcohols and aldehydes has been shown to produce cis-2,6-disubstituted tetrahydropyran-4-ones with high stereoselectivity. rsc.org Similarly, using phosphomolybdic acid as a catalyst in water allows for the diastereoselective synthesis of 4-hydroxytetrahydropyran derivatives. organic-chemistry.org

Organocatalysis represents another powerful tool for diastereoselective synthesis. nih.govacs.orgresearchgate.net Chiral organic molecules can catalyze reactions to produce tetrahydropyrans with a high degree of stereocontrol. researchgate.netrsc.org For example, organocatalytic domino reactions can create multiple contiguous stereocenters in a single step with excellent enantioselectivity. nih.govacs.org

Furthermore, intramolecular reactions , such as the oxa-Michael addition, are utilized to form the tetrahydropyran ring with controlled stereochemistry. nih.gov The stereochemical outcome is influenced by the substrate's structure and the reaction conditions. nih.gov Gold-catalyzed intramolecular hydroalkoxylation of γ-hydroxy and δ-hydroxy allenes also yields the corresponding oxygen heterocycles. organic-chemistry.org

A summary of diastereoselective methods for synthesizing tetrahydropyran systems is provided in the table below.

| Method | Starting Materials | Key Features | Diastereoselectivity |

| Prins Cyclization | Homoallylic alcohols and aldehydes | Acid-catalyzed cyclization | Often high, yielding specific isomers nih.govrsc.orgorganic-chemistry.org |

| Organocatalysis | Aldehydes and nitroolefins | Domino Michael addition/acetalization | Excellent enantioselectivity nih.govacs.org |

| Intramolecular Oxa-Michael Addition | Alcohols and α,β-unsaturated carbonyls | Base or acid-catalyzed cyclization | Dependent on substrate and conditions nih.gov |

| Gold-Catalyzed Hydroalkoxylation | γ-Hydroxy and δ-hydroxy allenes | Gold(I) catalysis | Good yields for corresponding heterocycles organic-chemistry.org |

Enantioselective Approaches to Chiral Bromomethyltetrahydropyrans

The synthesis of specific enantiomers of chiral 2-(bromomethyl)tetrahydro-2H-pyran is crucial for its use in creating enantiomerically pure complex molecules.

Asymmetric catalysis is a key strategy. This can involve the use of chiral catalysts in reactions like the Prins cyclization to favor the formation of one enantiomer. beilstein-journals.org Organocatalytic methods have also been developed to produce enantiopure tetrahydropyrans. researchgate.netrsc.orgrsc.org For example, Ir-catalyzed asymmetric hydrogenation has been used to synthesize chiral tetrahydroquinoxaline derivatives with excellent enantioselectivity. rsc.org Similarly, a gold(I)/chiral Brønsted acid system can catalyze tandem reactions to produce enantiomerically enriched secondary amines. nih.gov

Enzymatic kinetic resolution is another powerful technique. In this method, an enzyme selectively reacts with one enantiomer in a racemic mixture, allowing for the separation of the two. For instance, lipases can be used for the kinetic resolution of racemic tetrahydropyranol derivatives produced from Prins cyclization. thieme-connect.de Ketoreductases (KREDs) are also employed in the asymmetric reduction of ketones to yield chiral alcohols with high stereoselectivity. researchgate.net

The use of a chiral pool , which involves starting from naturally occurring enantiopure compounds like carbohydrates, is a common approach to synthesize chiral tetrahydropyrans. The inherent stereochemistry of the starting material guides the formation of the desired stereocenters in the final product.

The following table summarizes various enantioselective approaches.

| Approach | Method | Key Features |

| Asymmetric Catalysis | Ir-catalyzed asymmetric hydrogenation | High yields and excellent enantioselectivities for specific enantiomers rsc.org |

| Gold(I)/chiral Brønsted acid catalysis | Produces enantiomerically enriched secondary amines nih.gov | |

| Organocatalytic methods | Synthesizes enantiopure tetrahydropyrans researchgate.netrsc.orgrsc.org | |

| Enzymatic Kinetic Resolution | Lipase-catalyzed resolution | Separation of enantiomers from a racemic mixture thieme-connect.de |

| Ketoreductase (KRED) catalyzed reduction | Asymmetric reduction of ketones to chiral alcohols researchgate.net |

Isomerism and Conformational Analysis of this compound Derivatives

Due to the chiral center at the C2 position, this compound exists as a pair of enantiomers: (R)- and (S)-2-(bromomethyl)tetrahydro-2H-pyran. ncats.io The tetrahydropyran ring typically adopts a stable chair conformation . The bromomethyl substituent at the C2 position can be in either an axial or equatorial position.

The preference for the equatorial position is generally driven by the desire to minimize steric hindrance. However, the anomeric effect can favor the axial orientation for electronegative substituents at the C2 position. wikipedia.org This stereoelectronic effect arises from the interaction between a lone pair of the ring's oxygen atom and the antibonding orbital of the C-substituent bond. wikipedia.orgrsc.org In the case of 2-substituted tetrahydropyrans, hyperconjugation plays a significant role in these conformational preferences. nih.gov While the anomeric effect can stabilize the axial conformer, steric effects must also be considered, and the balance between these forces determines the final conformational preference. nih.gov For many 2-substituted tetrahydropyrans, steric repulsion leads to a preference for the equatorial conformation. nih.gov

The conformational equilibrium can be investigated using techniques like NMR spectroscopy and computational chemistry. nih.gov

Influence of Stereochemistry on Reaction Outcomes

The stereochemistry of this compound derivatives significantly impacts their chemical reactivity. The orientation of the bromomethyl group (axial or equatorial) affects its accessibility for nucleophilic attack. In etherification reactions, for example, the elimination reaction is more prevalent in the cis-isomer, while the etherification reaction is favored in the trans-isomer, leading to a higher ratio of the trans-product. google.com

In nucleophilic substitution reactions, the stereochemistry of the starting material can direct the approach of the nucleophile, leading to a diastereoselective outcome. This is a key principle in the synthesis of complex molecules where the tetrahydropyran ring is a building block. For instance, the stereoselective synthesis of the C20−C27 tetrahydropyran segment of phorboxazole was achieved via a Prins cyclization, demonstrating how the stereochemistry of the reactants dictates the stereochemistry of the product. acs.org

The following table highlights the influence of stereochemistry on various reaction types.

| Reaction Type | Influence of Stereochemistry | Outcome |

| Nucleophilic Substitution | Accessibility of the bromomethyl group | Reaction rate and product distribution (e.g., etherification vs. elimination) google.com |

| Cyclization Reactions | Stereochemistry of reactants | Diastereoselectivity of the cyclized product acs.org |

| Reactions as a Chiral Building Block | Pre-existing stereocenters | Transfer of stereochemistry to the final complex molecule acs.org |

Synthetic Utility and Applications in Complex Molecule Construction

Building Block for Heterocyclic Scaffolds

The inherent reactivity of the bromomethyl group, coupled with the stability of the tetrahydropyran (B127337) ring, makes 2-(bromomethyl)tetrahydro-2H-pyran an ideal starting material for the synthesis of various heterocyclic systems. The tetrahydropyran moiety is a common structural motif in many biologically active compounds, and its introduction via this building block can be a key step in the synthesis of novel molecular frameworks.

Synthesis of Substituted Imidazoles

The imidazole (B134444) nucleus is a critical component of many pharmaceuticals and biologically relevant molecules. The synthesis of substituted imidazoles often involves the alkylation of an imidazole ring or its derivatives. This compound serves as an effective reagent for introducing the tetrahydropyran-2-ylmethyl substituent onto an imidazole core. For instance, the reaction of an appropriate imidazole precursor with this compound can lead to the formation of N-substituted or C-substituted imidazoles bearing the tetrahydropyran moiety. One such example is the synthesis of 2-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-imidazole, a compound of interest in medicinal chemistry. The bromine atom on the imidazole ring can then be further functionalized through various cross-coupling reactions to generate a library of diverse, substituted imidazoles.

| Reactant 1 | Reactant 2 | Product | Application |

| Imidazole derivative | This compound | N-(tetrahydro-2H-pyran-2-ylmethyl)imidazole | Intermediate for bioactive molecules |

| 2-Bromoimidazole | This compound | 2-Bromo-1-(tetrahydro-2H-pyran-2-ylmethyl)-1H-imidazole | Building block for complex imidazoles |

Formation of Fused Heterocyclic Systems

The pyran ring is a constituent of numerous fused heterocyclic systems, many of which exhibit significant biological activity. While direct use of this compound in the initial ring-forming reactions of complex fused systems is less common, its derivatives play a crucial role. The synthesis of fused pyran-2-ones, for example, often proceeds through multi-step sequences where a pyran ring is constructed and subsequently fused to other rings. researchgate.net The presence of a reactive handle, such as the bromomethyl group, allows for post-synthetic modifications and the building of additional fused rings. The 2H-pyran motif is a key intermediate in the construction of many polycyclic natural products. nih.govscispace.com The Knoevenagel/electrocyclization strategy is a common method for accessing 2H-pyrans, which can then be elaborated into more complex fused systems. nih.gov

Precursor for Bioactive Compound Synthesis

The tetrahydropyran ring is a prevalent feature in a vast array of bioactive molecules, including pharmaceuticals and agrochemicals. ontosight.ai Consequently, this compound is a key precursor in the synthesis of these compounds. Its utility lies in its ability to introduce the tetrahydropyran motif, which can influence the compound's pharmacokinetic and pharmacodynamic properties. For example, it can be used in the preparation of tellurated heterocycles, which have potential applications in various fields. sigmaaldrich.comsigmaaldrich.com Furthermore, the development of multicomponent reactions has provided efficient pathways to biologically active molecules, with some protocols utilizing pyran derivatives to generate libraries of potential drug candidates. nih.gov

Intermediate in Natural Product Synthesis

The 2H-pyran and tetrahydropyran ring systems are fundamental structural components of numerous natural products. nih.govscispace.com The synthesis of these complex molecules often relies on key intermediates that contain this heterocyclic core. This compound and its derivatives serve as such intermediates, providing a stable scaffold that can be further elaborated. The Diels-Alder reaction is a powerful tool in the total synthesis of natural products, enabling the stereocontrolled formation of six-membered rings like the tetrahydropyran system. researchgate.net The presence of the tetrahydropyran ring is often crucial for the biological activity of the natural product.

| Natural Product Class | Role of Tetrahydropyran Moiety | Synthetic Strategy |

| Polyketides | Core structural element | Iterative synthesis, cyclizations |

| Terpenoids | Contributes to molecular framework | Cycloadditions, rearrangements |

| Alkaloids | Influences biological activity | Asymmetric synthesis, functional group interconversions |

Role in Convergent Synthetic Strategies

Convergent synthesis is a powerful strategy for the efficient construction of complex molecules, where smaller, elaborate fragments are synthesized independently and then coupled together. This compound is an ideal fragment for such strategies due to its bifunctional nature: the reactive bromomethyl group for coupling reactions and the stable tetrahydropyran ring as a core structural unit. A convergent approach to the 2-hydroxypyran motif, a common feature in many natural products, involves the coupling of two fragments followed by an intramolecular reductive cyclization. organic-chemistry.org This highlights the utility of pre-functionalized pyran derivatives in streamlining the synthesis of complex targets. The etherification reactions involving derivatives of this compound are also employed in industrial production methods for certain tetrahydro-2H-pyran derivatives. google.com

Derivatization and Structure Activity Relationship Studies of 2 Bromomethyl Tetrahydro 2h Pyran Analogs

Design and Synthesis of Novel Derivatives

The design of novel derivatives based on the tetrahydropyran (B127337) scaffold often targets specific biological pathways. By modifying the substituents on the pyran ring, researchers can fine-tune the pharmacological properties of the resulting compounds.

A notable example involves the design of pyrazole (B372694) derivatives incorporating a tetrahydropyran moiety as inhibitors of the transforming growth factor type β receptor I (TGF-β R1), also known as activin-like kinase 5 (ALK5). nih.gov ALK5 is a crucial player in the progression of various cancers and fibrotic diseases. nih.gov In one study, a series of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives were synthesized and evaluated as ALK5 inhibitors. The synthesis began with the reaction of ethyl 2-(tetrahydro-2H-pyran-4-yl)-2-oxacetate with N,N-dimethylformamide dimethyl acetal, followed by cyclization with hydrazine (B178648) hydrate (B1144303) to form the core pyrazole ring. Subsequent steps involved N-alkylation, nitration, reduction, and finally, a nucleophilic aromatic substitution to introduce the pyridine-4-oxy group. The SAR studies revealed that the choice of substituent on the pyrazole nitrogen was critical for activity.

Another area of focus has been the development of antiglioma agents. High levels of D-2-hydroxyglutarate (D-2HG) are often observed in brain cancers, contributing to cancer initiation. nih.gov This has led to the design and synthesis of 5-hydroxy-2-methyl-4H-pyran-4-one derivatives aimed at inhibiting D-2HG production. nih.gov Among a series of synthesized compounds, one derivative, 4a , demonstrated significant anti-proliferative activity against glioma cell lines. nih.gov Further investigation showed that this compound could inhibit intracellular D-2HG production by 86.3% at a concentration of 1 µM. nih.gov

The table below summarizes the structure-activity relationship for selected ALK5 inhibitors.

| Compound | Substituent (R) | ALK5 IC₅₀ (nM) | NIH3T3 IC₅₀ (nM) |

|---|---|---|---|

| 8a | -CH₃ | 150 | >1000 |

| 8c | -CH₂CH₃ | 79 | 589.6 |

| 8h | -CH(CH₃)₂ | 25 | 74.6 |

| 8j | -Cyclopropyl | 32 | 125.7 |

Functionalization Strategies via the Bromomethyl Group

The C-Br bond in the 2-(bromomethyl) group is a prime site for nucleophilic substitution, making it an excellent handle for introducing a wide array of functional groups. This versatility allows for the straightforward synthesis of ethers, esters, amines, and other derivatives, which is fundamental for SAR studies.

A common strategy is the etherification or thioetherification of the bromomethyl group. For instance, in the synthesis of novel liquid crystal compounds, 5-(bromomethyl)-2-propyltetrahydro-2H-pyran was reacted with 4-ethoxy-2,3-difluorophenol (B141254) in the presence of potassium carbonate to yield the corresponding ether derivative. google.com Similarly, reaction with 1-phenyl-1H-tetrazole-5-thiol under basic conditions resulted in the formation of a thioether linkage. google.com These reactions highlight the utility of the bromomethyl group as a leaving group in Williamson ether synthesis and its sulfur analog.

The reactivity of the bromomethyl group is also exploited in the synthesis of more complex heterocyclic systems. In the context of pyran-2-one chemistry, a 3-bromoacetyl-4-hydroxy-6-methyl-2H-pyran-2-one derivative can be deprotonated at the hydroxyl group, which then acts as an internal nucleophile. researchgate.net This intramolecular attack on the bromomethyl group leads to a furan (B31954) ring closure, forming a furopyranone system. researchgate.net

The table below illustrates examples of functionalization reactions involving the bromomethyl group.

| Starting Material | Reagent | Functional Group Introduced | Product Type |

|---|---|---|---|

| 5-(Bromomethyl)-2-propyltetrahydro-2H-pyran | 4-Ethoxy-2,3-difluorophenol | Aryloxy | Aryl Ether |

| 5-(Bromomethyl)-2-propyltetrahydro-2H-pyran | 1-Phenyl-1H-tetrazole-5-thiol | Arylthio | Aryl Thioether |

| 3-Bromoacetyl-4-hydroxy-6-methyl-2H-pyran-2-one | Base (intramolecular) | Oxygen heterocycle | Furopyranone |

Preparation of Modified Tetrahydropyran Skeletons

While functionalizing the bromomethyl group is a primary strategy, modifying the core tetrahydropyran skeleton itself provides another avenue for creating structural diversity. Various synthetic methods allow for the construction of the THP ring with different substitution patterns and stereochemistries. rsc.org

One of the most powerful methods for synthesizing substituted tetrahydropyrans is the Prins cyclization. researchgate.net This reaction typically involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde. For example, the reaction of isovaleraldehyde (B47997) with isoprenol in the presence of an acid catalyst can yield 4-methyl-2-(2-methylpropyl)tetrahydro-2H-pyran-4-ol, a fragrance ingredient known as Florol. researchgate.net By changing the aldehyde and homoallylic alcohol starting materials, a wide range of substituted THP skeletons can be accessed.

Other modern synthetic strategies include:

Niobium(V) chloride-catalyzed coupling: Aldehydes can be coupled with 3-buten-1-ol (B139374) in the presence of NbCl₅ to afford 4-chlorotetrahydropyran (B167756) derivatives under very mild conditions. organic-chemistry.org

Intramolecular Iodo-Aldol Cyclization: Prochiral α-substituted enoate aldehydes can undergo cyclization to produce highly substituted tetrahydropyrans with excellent trans-selectivity. organic-chemistry.org

Oxonium-Ene Cyclization: Indium(III) triflate can catalyze the cyclization of appropriate substrates to construct various multisubstituted tetrahydropyran rings. organic-chemistry.org

These methods provide access to THP skeletons that are pre-functionalized at positions other than the one bearing the bromomethyl group, enabling the synthesis of analogs that would be difficult to obtain through derivatization of 2-(bromomethyl)tetrahydro-2H-pyran alone.

Medicinal Chemistry and Drug Discovery

In medicinal chemistry, the incorporation of the tetrahydropyran ring is a strategic approach to modulate the absorption, distribution, metabolism, and excretion (ADME) profiles of drug candidates. pharmablock.com Its lower lipophilicity compared to a cyclohexane (B81311) ring and the potential for hydrogen bonding can lead to improved pharmacokinetic properties. pharmablock.com

This compound and its isomers are instrumental in the synthesis of potential therapeutic agents, notably phosphodiesterase (PDE) inhibitors. These enzymes are crucial targets in treating a range of conditions.

Phosphodiesterase II (PDE II) Inhibitors : In the development of novel 6H-benzo[c]chromen-6-one derivatives as potential PDE II inhibitors, 4-(bromomethyl)tetrahydro-2H-pyran was utilized as a starting material to synthesize specific compounds. These derivatives were evaluated for their inhibitory activity against PDE II.

| Compound Name | Starting Material | PDE II IC₅₀ (µM) |

| 3-((tetrahydro-2H-pyran-4-yl)methoxy)-6H-benzo[c]chromen-6-one | 4-(bromomethyl)tetrahydro-2H-pyran | 0.43 |

| 8-Methoxy-3-((tetrahydro-2H-pyran-4-yl)methoxy)-6H-benzo[c]chromen-6-one | 4-(bromomethyl)tetrahydro-2H-pyran | 0.28 |

| Data sourced from MDPI pharmablock.com |

Phosphodiesterase 9 (PDE9) Inhibitors : The tetrahydro-2H-pyran-4-yl group is a key structural component of potent and selective PDE9 inhibitors like PF-04447943. This compound has been shown to enhance synaptic plasticity and cognitive function in rodent models. Inhibition of PDE9 by molecules containing this moiety is considered a potential therapeutic approach for cognitive dysfunction in conditions such as Alzheimer's disease. acs.org The presence of the tetrahydropyran ring is crucial for achieving high affinity and selectivity for the PDE9 enzyme. acs.org

Derivatives of the pyran scaffold have been extensively studied for a wide range of biological activities. The synthesis of these derivatives often relies on functionalized precursors like this compound to introduce the core ring structure.

Antibacterial Activity : Various compounds incorporating pyran and related heterocyclic rings demonstrate notable antibacterial properties. For instance, combinatorial libraries of N-acylated 5-(S)-aminomethyloxazolidinone derivatives, including those with a tetrahydro-thiopyran ring (a sulfur analog of tetrahydropyran), have been synthesized and evaluated for antimicrobial activity. google.com Research into 2-amino-pyran derivatives has shown activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. nih.gov

| Compound/Derivative Class | Target Bacteria | Activity/MIC Values |

| Spiroamino-4H-pyran derivative (cytosine derivative) | Staphylococcus aureus (clinical isolate) | 32 µg/mL researchgate.net |

| Spiroamino-4H-pyran derivative (cytosine derivative) | Streptococcus pyogenes (clinical isolate) | 64 µg/mL researchgate.net |

| Benzofuran derivative 1 | Salmonella typhimurium | 12.5 μg/mL nih.gov |

| Benzofuran derivative 1 | Staphylococcus aureus | 12.5 μg/mL nih.gov |

| Data sourced from PMC researchgate.net and MDPI nih.gov |

Antitumor Activity : The pyran ring is a key structural motif in a number of natural and synthetic compounds with anticancer properties. guidechem.com Simplified, monocyclic 4-amino-2H-pyran-2-one (APO) analogs have been developed as a new class of cytotoxic agents, showing significant tumor cell growth inhibitory activity in vitro. guidechem.com One of the most potent analogs, a 4-methylaniline-substituted derivative, exhibited ED₅₀ values in the nanomolar range. guidechem.com Similarly, new pyranone derivatives isolated from endophytic fungi have demonstrated moderate inhibitory activity against the HL-60 human tumor cell line. nih.gov

| Compound/Derivative Class | Target Cell Line | Activity (ED₅₀ or IC₅₀) |

| 4-Amino-2H-pyran-2-one analog 27 | Various tumor cell lines | 0.059–0.090 μM guidechem.com |

| Phomacumarin A (pyranone derivative) | HL-60 | 31.02 μM nih.gov |

| Phomapyrone A (pyranone derivative) | HL-60 | 34.62 μM nih.gov |

| Phomapyrone B (pyranone derivative) | HL-60 | 27.90 μM nih.gov |

| Data sourced from PMC guidechem.com and ResearchGate nih.gov |

The tetrahydropyran ring plays a crucial role in how its derivatives interact with proteins and receptors at a molecular level. Molecular docking and structural analysis studies have provided key insights into these interactions.

The oxygen atom within the THP ring can act as a hydrogen bond acceptor, which can lead to tighter binding with a target enzyme or receptor. pharmablock.com This interaction is a recognized advantage of using the THP moiety over a simple cyclohexyl group in drug design. pharmablock.com For example, in the design of HIV protease inhibitors, the cyclic ether oxygen of tetrahydrofuran (a five-membered ring analog) and tetrahydropyran ligands can form hydrogen bonds within the enzyme's active site, mimicking interactions of natural peptide substrates. nih.gov

Agrochemical Development

The structural features of tetrahydropyran derivatives are also valuable in the creation of modern agrochemicals, where specificity and efficacy are paramount.

The synthesis of novel pesticides has utilized heterocyclic scaffolds, including those related to tetrahydropyran. For example, new 4-hydroxy-2H-1-benzopyran-2-one derivatives have been synthesized and evaluated for their insecticidal and anticoagulant rodenticide activities. nih.gov Additionally, tetrahydropyrimidine compounds have been developed into agrochemical compositions effective against a variety of harmful insects, including those from the orders Hemiptera (e.g., aphids) and Lepidoptera (e.g., cutworms). google.com

A direct application involving the formation of a tetrahydropyran ring is found in the synthesis of commercial herbicides. The synthesis of dithiopyr and thiazopyr, which are used to control root growth in weeds by inhibiting microtubulin assembly, begins with a cyclocondensation reaction that forms a tetrahydro-2H-pyran intermediate. nih.gov This intermediate is then converted into a common precursor for both herbicides. nih.gov Furthermore, certain pyrazolopyran derivatives have been found to possess significant herbicidal properties by inhibiting the plant enzyme serinehydroxymethyltransferase (SHMT), which is crucial for photorespiration. google.com

Analytical and Characterization Methodologies in Academic Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methodologies are fundamental to the structural elucidation of 2-(Bromomethyl)tetrahydro-2H-pyran, providing detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR spectra offer unique insights into the molecular framework.

In the ¹H NMR spectrum, the protons within the molecule resonate at distinct chemical shifts, influenced by their local electronic environment. The signals are often split into multiplets due to spin-spin coupling with neighboring protons, providing valuable information about the connectivity of the atoms.

The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. The chemical shifts in ¹³C NMR are indicative of the type of carbon (e.g., attached to an electronegative atom like oxygen or bromine).

¹H NMR Data for this compound

| Signal | Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| A | ~4.04 | m | H-6 (axial) |

| B | ~3.50 | m | H-2 |

| C | ~3.48 | m | H-6 (equatorial) |

| D/E | ~3.35 | m | -CH₂Br |

| F | ~1.88 | m | H-3, H-5 (axial) |

| G | ~1.74 | m | H-3, H-5 (equatorial) |

| J/K | ~1.63 - 1.36 | m | H-4 |

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions. The assignments are based on typical values for tetrahydropyran (B127337) rings and substituted alkanes.

¹³C NMR Data for this compound chemicalbook.com

| Chemical Shift (ppm) | Assignment |

|---|---|

| ~78.5 | C-2 |

| ~68.0 | C-6 |

| ~36.0 | -CH₂Br |

| ~30.5 | C-3 |

| ~25.5 | C-5 |

| ~23.0 | C-4 |

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions. chemicalbook.com

Mass Spectrometry (MS, HRMS)

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of this compound. In this technique, the compound is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

For this compound, which has a molecular formula of C₆H₁₁BrO, the expected monoisotopic mass is approximately 178.00 g/mol for the ⁷⁹Br isotope and 180.00 g/mol for the ⁸¹Br isotope. nist.gov The presence of bromine is readily identified by a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by two m/z units (M+ and M+2).

High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the determination of the elemental formula, confirming the presence of one bromine atom and one oxygen atom in the molecule. The fragmentation pattern observed in the mass spectrum can also offer structural information. A common fragmentation pathway involves the loss of the bromine atom or the entire bromomethyl group. The base peak in the mass spectrum is often observed at m/z 85, corresponding to the tetrahydropyranylmethyl cation, [C₅H₉O]⁺, formed by the loss of the bromine radical.

Key Mass Spectrometry Data for this compound nist.govnist.gov

| m/z | Ion | Description |

|---|---|---|

| 178/180 | [C₆H₁₁BrO]⁺ | Molecular ion peak (M⁺) showing the bromine isotope pattern |

| 99 | [C₆H₁₁O]⁺ | Loss of Br |

| 85 | [C₅H₉O]⁺ | Base peak, loss of CH₂Br |

| 57 | [C₄H₉]⁺ | Further fragmentation |

Note: The fragmentation pattern can vary depending on the ionization technique used (e.g., Electron Ionization - EI). nist.gov

Chromatographic Purity Assessment (e.g., HPLC, GC)

Chromatographic techniques are essential for assessing the purity of this compound by separating it from any starting materials, byproducts, or degradation products.

Gas chromatography (GC) is a suitable technique for the analysis of volatile and thermally stable compounds like this compound. spectrabase.com When coupled with a mass spectrometer (GC-MS), it provides both separation and identification of the components in a sample. A typical GC method would involve injecting a solution of the compound into a heated inlet, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase coated on the column walls. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification when compared to a reference standard.

While specific, standardized GC methods for the routine purity assessment of this compound are not extensively published in academic literature, general conditions for analyzing similar brominated compounds can be adapted. This would typically involve a non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17) and a temperature-programmed oven to ensure good peak shape and resolution.

Computational Studies and Theoretical Investigations

Molecular Modeling and Electronic Structure Calculations

Electronic structure calculations, often performed using Density Functional Theory (DFT), provide a quantum mechanical description of the molecule. These calculations reveal the distribution of electron density, which is crucial for understanding the molecule's polarity and reactive sites. For instance, the electronegative oxygen atom in the pyran ring and the bromine atom in the methyl substituent create distinct regions of partial positive and negative charge.

Key insights from these calculations include the determination of bond lengths, bond angles, and dihedral angles, which define the molecule's geometry. Furthermore, the calculation of molecular orbital energies, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and its propensity to undergo chemical reactions.

| Parameter | Description | Typical Computational Method |

| Conformational Analysis | Identification of stable conformers (e.g., chair, boat) and the orientation of the bromomethyl group (axial vs. equatorial). | Molecular Mechanics (MM), Density Functional Theory (DFT) |

| Geometric Parameters | Calculation of bond lengths, bond angles, and dihedral angles for the most stable conformer. | DFT (e.g., B3LYP/6-31G*) |

| Electronic Properties | Determination of dipole moment, molecular electrostatic potential (MEP), and atomic charges. | DFT |

| Frontier Molecular Orbitals | Calculation of the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). | DFT |

Reaction Mechanism Simulations and Transition State Analysis

A significant area of computational investigation for 2-(bromomethyl)tetrahydro-2H-pyran involves the simulation of its reaction mechanisms. As a primary alkyl halide, it is expected to undergo nucleophilic substitution reactions, predominantly through an SN2 mechanism. youtube.comyoutube.comyoutube.com

Reaction mechanism simulations model the entire reaction pathway as a nucleophile approaches the electrophilic carbon atom attached to the bromine. These simulations can map out the potential energy surface of the reaction, identifying the minimum energy path from reactants to products. A crucial aspect of these simulations is the location and characterization of the transition state.

The transition state is a high-energy, transient species that exists for a fleeting moment during the reaction. For an SN2 reaction of this compound, the transition state would feature the incoming nucleophile and the departing bromide ion simultaneously partially bonded to the carbon atom. youtube.com Computational methods can calculate the geometry and energy of this transition state, providing the activation energy for the reaction. A lower activation energy implies a faster reaction rate.

Transition state analysis also involves vibrational frequency calculations. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate leading from reactants to products.

Prediction of Reactivity and Selectivity

Computational studies are instrumental in predicting the reactivity of this compound with various reagents and under different conditions. By calculating reactivity indices derived from electronic structure calculations, chemists can forecast how the molecule will behave in a chemical reaction.

One of the key factors determining reactivity is the accessibility of the electrophilic center—the carbon atom bonded to the bromine. The steric hindrance around this site, influenced by the conformation of the tetrahydropyran (B127337) ring and the orientation of the bromomethyl group, can be quantified through computational models.

Selectivity, the preference for reaction at one site over another, is also a critical aspect that can be predicted. In the case of this compound, while the primary reaction site is the carbon of the bromomethyl group, other potential, albeit less likely, reaction pathways can be explored computationally. For instance, the possibility of elimination reactions competing with substitution can be assessed by comparing the activation energies of the respective transition states.

Computational predictions of reactivity are often validated by experimental results, and this synergy between theory and experiment is a powerful tool in modern chemical research. While direct computational studies on this compound are not extensively reported in the literature, the principles derived from studies of similar pyran derivatives and alkyl halides provide a robust framework for understanding its chemical behavior. illinois.edumdpi.com

| Predicted Property | Computational Approach | Significance |

| Reaction Rate | Calculation of activation energy from the transition state energy. | A lower activation energy corresponds to a faster reaction. |

| Regioselectivity | Comparison of the stability of intermediates or transition states for reaction at different sites. | Predicts which atom in the molecule is most likely to react. |

| Stereoselectivity | Analysis of the steric and electronic factors in the transition state. | Predicts the stereochemical outcome of a reaction. |

Future Research Directions and Emerging Opportunities

Exploration of Novel Catalytic Transformations

The development of innovative catalytic systems to mediate reactions involving 2-(bromomethyl)tetrahydro-2H-pyran is a key area for future research. While traditional synthetic methods exist, the exploration of novel catalysts can lead to more efficient, selective, and environmentally benign processes.

Future investigations will likely focus on:

Transition-Metal Catalysis: Expanding the scope of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) using the C-Br bond of the bromomethyl group. This would enable the facile introduction of a wide array of functional groups, creating a diverse library of tetrahydropyran (B127337) derivatives.

Organocatalysis: Designing and applying novel organocatalysts for reactions such as substitutions and cycloadditions. This approach avoids the use of potentially toxic and expensive heavy metals.

Biocatalysis: Employing enzymes to catalyze transformations of this compound and its derivatives with high specificity and under mild reaction conditions.

Photoredox Catalysis: Utilizing visible light-driven catalytic cycles to activate the C-Br bond, enabling novel and previously inaccessible chemical transformations.

One promising strategy involves the Knoevenagel condensation followed by an electrocyclization reaction to generate 2H-pyrans, which can be considered a formal [3+3] cycloaddition. mdpi.com The use of catalysts like dodecylbenzenesulfonic acid (DBSA) in aqueous microemulsion systems has shown promise for the synthesis of 4H-pyran derivatives, highlighting the potential for green chemistry approaches. scielo.br

Development of Highly Enantioselective Synthetic Routes

The creation of chiral molecules with specific three-dimensional arrangements is crucial in pharmaceutical and biological applications. As this compound possesses a stereocenter at the C2 position of the pyran ring, the development of methods to synthesize enantiomerically pure forms of its derivatives is of paramount importance.

Emerging opportunities in this area include: